molecular formula C19H20N4O2 B1677041 Nuvenzepine CAS No. 96487-37-5

Nuvenzepine

Cat. No.: B1677041
CAS No.: 96487-37-5
M. Wt: 336.4 g/mol
InChI Key: HPKYRXAEGNUARA-UHFFFAOYSA-N
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Description

Nuvenzepine is a muscarinic acetylcholine receptor antagonist, specifically targeting the M3 receptor. It has been investigated for its potential in treating gastrospasm and other digestive system disorders. The compound is known for its ability to moderate colonic motility and inhibit neostigmine-induced intestinal movement .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nuvenzepine can be synthesized through a series of chemical reactions involving quinolizidinyl derivatives of tricyclic systems. The synthesis typically involves the condensation of specific intermediates under controlled conditions. For example, one method involves the reaction of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one with appropriate reagents to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as refluxing, purification, and crystallization to obtain the final product. The use of advanced techniques like high-pressure homogenization and solvent emulsification methods can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Nuvenzepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

Nuvenzepine has been extensively studied for its applications in various fields:

Mechanism of Action

Nuvenzepine exerts its effects by antagonizing the muscarinic acetylcholine receptor M3. This receptor is involved in various physiological processes, including smooth muscle contraction and glandular secretion. By blocking the M3 receptor, this compound inhibits the action of acetylcholine, leading to reduced gastrointestinal motility and secretion. The compound also exhibits weak H1-blocking action, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nuvenzepine

This compound is unique due to its high selectivity for the M3 receptor and its ability to modulate colonic motility effectively. Unlike pirenzepine, this compound shows a prolonged and dose-dependent inhibition of neostigmine-induced intestinal movement, making it a valuable compound for studying gastrointestinal motility and developing related therapeutics .

Properties

IUPAC Name

11-(1-methylpiperidine-4-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-11-8-13(9-12-22)19(25)23-16-7-3-2-6-15(16)21-18(24)14-5-4-10-20-17(14)23/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKYRXAEGNUARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242276
Record name Nuvenzepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96487-37-5
Record name Nuvenzepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nuvenzepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NUVENZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OMO7K4W74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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